2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol

Anti-HIV CCR5 Antagonist Pharmaceutical Intermediate

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (CAS 306298-23-7), molecular formula C10H11F3O2, is a chiral secondary alcohol containing a trifluoromethyl-substituted phenyl ring and a methoxyethyl side chain. This compound exists as a racemic mixture and is recognized in the patent literature as an important intermediate for medicinal candidate compounds, notably those with anti-HIV activity.

Molecular Formula C10H11F3O2
Molecular Weight 220.19 g/mol
CAS No. 306298-23-7
Cat. No. B1600516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol
CAS306298-23-7
Molecular FormulaC10H11F3O2
Molecular Weight220.19 g/mol
Structural Identifiers
SMILESCOCC(C1=CC=C(C=C1)C(F)(F)F)O
InChIInChI=1S/C10H11F3O2/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9,14H,6H2,1H3
InChIKeyRTAHBTGTKHXJQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (CAS 306298-23-7) - Core Properties and Sourcing Baseline


2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (CAS 306298-23-7), molecular formula C10H11F3O2, is a chiral secondary alcohol containing a trifluoromethyl-substituted phenyl ring and a methoxyethyl side chain . This compound exists as a racemic mixture and is recognized in the patent literature as an important intermediate for medicinal candidate compounds, notably those with anti-HIV activity [1]. It is commercially available from multiple vendors with purity specifications ranging from ≥95% to NLT 98% . The compound's molecular weight is 220.19 g/mol, and it features a calculated LogP of approximately 2.39, indicating moderate lipophilicity .

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (CAS 306298-23-7) - Why Generic Substitution Is Inadvisable Without Verification


Although structurally related trifluoromethylphenyl alcohols may appear interchangeable, direct substitution is often not viable due to critical differences in reactivity, stereochemical accessibility, and documented utility in specific synthetic pathways. For instance, the presence of the 2-methoxy group in 306298-23-7 provides a distinct handle for downstream derivatization not present in simpler analogs like 1-[4-(trifluoromethyl)phenyl]ethanol (CAS 76155-79-8) [1]. Furthermore, the racemic form of 306298-23-7 has been explicitly validated as a key intermediate in the synthesis of anti-HIV drug candidates, whereas related compounds may lack this established role [2]. The stereochemical outcome of reactions employing this scaffold is also highly dependent on the specific substituents; the S-configuration of the benzylic substituent is reportedly vital for CCR5 binding, underscoring that even enantiomerically related compounds cannot be assumed to perform identically . Therefore, substituting this specific CAS number with a close analog without rigorous comparative data risks compromising both synthetic yield and the biological activity of the final product.

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (CAS 306298-23-7) - Quantified Comparative Performance Evidence


Synthetic Utility: Established Role as an Anti-HIV Drug Intermediate vs. Non-Validated Analogs

Racemic 2-methoxy-1-(4′-trifluoromethylphenyl)ethanol (306298-23-7) is explicitly cited in patent literature as an important intermediate for medicinal candidate compounds having anti-HIV activity [1]. This contrasts with closely related compounds like (R)-1-[4-(trifluoromethyl)phenyl]ethanol (CAS 76155-79-8), which, while also a CCR5 antagonist intermediate [2], lacks the methoxy group that serves as a critical synthetic handle in the pathway utilizing 306298-23-7. The specific synthetic route for 306298-23-7 involves epoxidation of 4-trifluoromethylstyrene followed by ring-opening with sodium methoxide, a pathway not applicable to the simpler alcohol analog [1].

Anti-HIV CCR5 Antagonist Pharmaceutical Intermediate

Chiral Separation Yield Limitation: Racemic 306298-23-7 vs. Theoretical Maximum for Diastereomer Production

When racemic 2-methoxy-1-(4′-trifluoromethylphenyl)ethanol (306298-23-7) is mesylated and condensed with an optically active 2-methylpiperazine derivative, it yields a 1:1 mixture of two diastereomers [1]. Column chromatography is required to isolate the necessary diastereomer, which inherently limits the yield of the target diastereomer to a maximum of 50% from the racemic starting material [1]. This is a documented process limitation for this specific racemate, highlighting the importance of considering enantiopure procurement (e.g., (R)- or (S)- forms) if higher efficiency is required. In contrast, biocatalytic asymmetric reduction methods for producing enantiopure (R)-1-[4-(trifluoromethyl)phenyl]ethanol have achieved >99.9% ee and 99.1% yield, demonstrating a more efficient route for that specific comparator [2].

Chiral Resolution Diastereomer Separation Process Chemistry

Physicochemical Profile: Lipophilicity and Hydrogen Bonding vs. Aryl Trifluoromethyl Ethers

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (306298-23-7) possesses a calculated LogP of 2.3852, a topological polar surface area (TPSA) of 29.46 Ų, 2 hydrogen bond acceptors, and 1 hydrogen bond donor . These values place it in a distinct physicochemical space compared to structurally related aryl trifluoromethyl ethers, such as 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol (CAS 1476729-68-6), which has a higher molecular weight (236.19 vs. 220.19) and an additional oxygen atom . The presence of the hydroxyl group in 306298-23-7 provides a hydrogen bond donor, which is absent in simple aryl trifluoromethyl ethers and can significantly impact solubility, permeability, and target binding interactions.

Lipophilicity ADME Drug Design

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (CAS 306298-23-7) - High-Value Application Scenarios Driven by Evidence


Medicinal Chemistry: CCR5 Antagonist Development (Anti-HIV)

Utilize racemic 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (306298-23-7) as a key intermediate in the synthesis of piperazine-based CCR5 antagonists, a class of anti-HIV drug candidates. The compound's established role in this pathway, as documented in U.S. Patent Application 2004/0249220, provides a validated starting point for medicinal chemistry campaigns [1]. However, users must account for the inherent ≤50% maximum yield of the desired diastereomer when using the racemate, as noted in Section 3, and should consider procuring enantiopure forms if higher efficiency is required [1].

Process Chemistry: Development of Asymmetric Synthesis Routes

Employ 306298-23-7 as a benchmark racemic substrate for developing novel asymmetric reduction or resolution methodologies. The compound's documented limitation in diastereomer yield (≤50%) from racemic starting material [1] provides a clear performance baseline against which new catalytic or biocatalytic processes can be quantitatively compared. For instance, achieving an enantiomeric excess and yield surpassing the 50% theoretical limit would constitute a significant process improvement.

ADME Optimization: Fine-Tuning Lipophilicity and Hydrogen Bonding

Incorporate the 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanol scaffold as a building block to modulate the lipophilicity and hydrogen bonding capacity of lead compounds. With a calculated LogP of 2.39 and a TPSA of 29.46 Ų , this scaffold occupies a specific physicochemical niche that can be exploited to optimize solubility, permeability, and target engagement, distinguishing it from more lipophilic or less polar analogs .

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